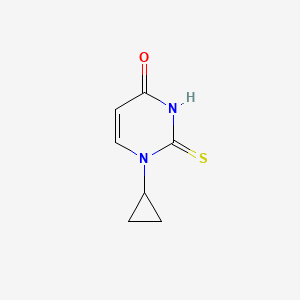

1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one

描述

1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol This compound is characterized by the presence of a cyclopropyl group, a sulfanyl group, and a dihydropyrimidinone core

准备方法

The synthesis of 1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopropylamine with thiourea and an appropriate aldehyde under reflux conditions can yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反应分析

1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding dihydropyrimidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is being explored for its potential as a pharmacophore in drug design. Its structural characteristics make it a candidate for the development of novel therapeutic agents targeting various diseases.

Potential Therapeutic Areas :

- Antiviral Properties : Research indicates that compounds with similar structures exhibit antiviral activity, suggesting that this compound may also possess such properties.

- Anticancer Activity : Preliminary studies have shown that dihydropyrimidinones can inhibit cancer cell proliferation, indicating potential use in oncology.

Materials Science

The compound's unique chemical structure allows for its use in developing new materials with specific properties. Its potential applications include:

- Conductive Polymers : Due to its heterocyclic nature, it can be incorporated into polymer matrices to enhance electrical conductivity.

- Nanomaterials : It can serve as a building block for creating nanostructures with tailored functionalities.

Biological Studies

This compound is utilized in biological research to understand its interactions with various biological targets. Key areas of investigation include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.

- Cell Signaling Pathways : Studies are being conducted to elucidate how this compound affects cellular signaling mechanisms.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |

| Study B | Anticancer Properties | Showed reduced viability of cancer cell lines after treatment with the compound. |

| Study C | Material Development | Successfully integrated into polymer systems, enhancing electrical properties. |

作用机制

The mechanism of action of 1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

相似化合物的比较

1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one can be compared with other similar compounds such as:

1-Cyclopropyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

2-Sulfanyl-1,4-dihydropyrimidin-4-one: Lacks the cyclopropyl group, which may affect its stability and interaction with biological targets.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

1-Cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is a heterocyclic compound with a unique dihydropyrimidine core structure. This compound has garnered attention in pharmaceutical research due to its diverse biological activities, particularly in the realms of antibacterial, antiviral, antitumor, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 168.22 g/mol

- CAS Number : 1235439-16-3

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antibacterial Activity

Studies have shown that derivatives of this compound possess antibacterial properties comparable to standard antibiotics such as Streptomycin. The mechanism involves interference with bacterial cell wall synthesis and protein synthesis pathways.

Antitumor Properties

The compound has been evaluated for its antitumor effects. Research highlights its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antiviral Effects

Preliminary studies suggest that this compound may exhibit antiviral activity, potentially by inhibiting viral replication mechanisms.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activities. The presence of the cyclopropyl group and sulfanyl substituent enhances its interaction with biological targets.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3,4-Dihydropyrimidin-2(1H)-ones | Common scaffold with diverse substituents | Antibacterial |

| 5-(Ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Contains an ethoxycarbonyl group | Antitumor |

| 4-(Furan-2-yl)-5-methyl-3,4-dihydropyrimidin-2(1H)-one | Furan ring substitution enhances biological activity | Antiviral |

| 6-Methylthio derivatives of dihydropyrimidines | Variations in sulfur substitution affecting reactivity | Anti-inflammatory |

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Antibacterial Study :

- A study compared the efficacy of various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Antitumor Study :

- Anti-inflammatory Research :

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropyl-2-sulfanyl-1,4-dihydropyrimidin-4-one, and what key intermediates should be monitored?

Methodological Answer: Synthesis typically involves cyclization reactions using cyclopropane-containing precursors. For example, nucleophilic substitution at the sulfur atom (e.g., reaction of cyclopropyl-substituted pyrimidinones with thiols) or condensation of thiourea derivatives with cyclopropane-functionalized ketones. Key intermediates, such as cyclopropyl-substituted thiourea or pyrimidinone precursors, should be monitored via thin-layer chromatography (TLC) and -NMR to track reaction progression. Evidence from analogous pyrimidinone syntheses highlights the importance of optimizing reaction time and temperature to avoid side products like over-substituted derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- - and -NMR : Critical for confirming substituent positions (e.g., cyclopropyl protons at δ 0.76–0.96 ppm and sulfanyl proton absence due to tautomerism) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., calculated vs. observed [M+H]) and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm) and sulfur-related vibrations .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- pH Stability : Incubate in buffered solutions (pH 1–13) and analyze degradation via HPLC at 24/48/72-hour intervals.

- Thermal Stability : Heat samples to 40–60°C and monitor decomposition products using LC-MS.

- Light Sensitivity : Expose to UV-Vis light and track photodegradation. Reference protocols for similar dihydropyrimidinones suggest degradation primarily occurs via oxidation of the sulfanyl group or ring-opening under acidic conditions .

Advanced Research Questions

Q. How does the cyclopropyl group influence the electronic properties of the pyrimidinone ring, and what experimental methods can quantify this effect?

Methodological Answer: The cyclopropyl group introduces ring strain and electron-withdrawing effects, altering the pyrimidinone’s electron density. To quantify this:

- DFT Calculations : Compare HOMO/LUMO energies of cyclopropyl-substituted vs. unsubstituted analogs.

- UV-Vis Spectroscopy : Monitor shifts in absorption maxima (e.g., bathochromic shifts indicate increased conjugation).

- X-ray Crystallography : Resolve bond length/angle distortions in the pyrimidinone ring caused by cyclopropyl steric effects. Studies on structurally related compounds (e.g., ethyl derivatives) confirm cyclopropane’s impact on π-electron delocalization .

Q. What strategies resolve contradictions in reported biological activity data for dihydropyrimidinone derivatives?

Methodological Answer:

- Tautomerism Control : Standardize solvent systems (e.g., DMSO vs. aqueous buffers) to fix the dominant tautomeric form (e.g., 1,4-dihydro vs. 3,4-dihydro states).

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm activity.

- Structural Confirmation : Cross-validate bioactive derivatives via X-ray crystallography to rule out polymorphic or stereochemical variability. For example, discrepancies in sulfanyl-group reactivity may arise from tautomeric equilibria .

Q. How to determine the dominant tautomeric form of this compound in solution?

Methodological Answer:

- Variable-Temperature NMR : Observe chemical shift changes (e.g., sulfanyl proton exchange broadening at elevated temperatures).

- Deuterium Exchange Experiments : Track proton loss/gain in DO to identify labile hydrogens.

- IR and Raman Spectroscopy : Detect vibrational modes specific to enol-thiol vs. keto-thione forms.

- Computational Modeling : Compare experimental data with DFT-predicted tautomer energies. Studies on 5-hydroxypyrimidinones demonstrate tautomer prevalence depends on solvent polarity and substituent electronegativity .

属性

IUPAC Name |

1-cyclopropyl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c10-6-3-4-9(5-1-2-5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIYFQKKBDLZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=O)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。